molecular formula C12H4Br4O B12588686 1,3,4,6-Tetrabromo-dibenzofuran CAS No. 617707-72-9

1,3,4,6-Tetrabromo-dibenzofuran

Cat. No.: B12588686
CAS No.: 617707-72-9
M. Wt: 483.77 g/mol
InChI Key: RWYBECGWZKYABQ-UHFFFAOYSA-N
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Description

1,3,4,6-Tetrabromo-dibenzofuran is a chemical compound with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol It is a derivative of dibenzofuran, where four bromine atoms are substituted at the 1, 3, 4, and 6 positions of the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the mixture in a suitable solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of dibenzofuran .

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound of 1,3,4,6-Tetrabromo-dibenzofuran, which lacks the bromine substitutions.

    1,2,3,4-Tetrabromo-dibenzofuran: A similar compound with bromine atoms substituted at different positions.

    1,3,4,5-Tetrabromo-dibenzofuran: Another isomer with bromine atoms at different positions.

Uniqueness

This compound is unique due to its specific bromine substitution pattern, which imparts distinct chemical and biological properties. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with biological molecules, making it valuable for various applications .

Properties

CAS No.

617707-72-9

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,4,6-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-7(14)4-8(15)10(16)12(9)17-11(5)6/h1-4H

InChI Key

RWYBECGWZKYABQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=CC(=C3Br)Br)Br

Origin of Product

United States

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